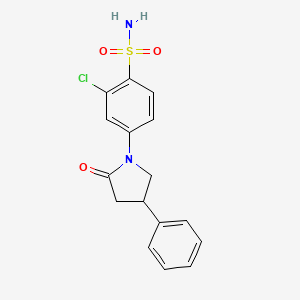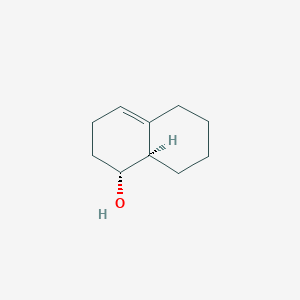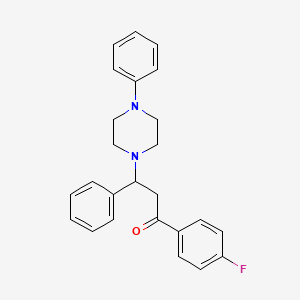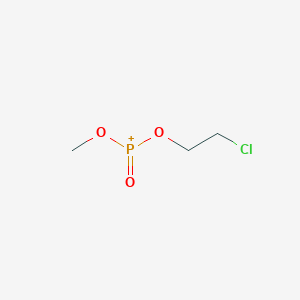![molecular formula C11H12N4O B14668889 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one CAS No. 36120-38-4](/img/structure/B14668889.png)
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of azepino-fused heterocycles, which are known for their diverse biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one can be achieved through several synthetic approaches. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a pteridine derivative with an azepine precursor under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
Compared to these similar compounds, 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one stands out due to its unique pteridine-fused structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
36120-38-4 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]pteridin-12-one |
InChI |
InChI=1S/C11H12N4O/c16-11-9-10(13-6-5-12-9)14-8-4-2-1-3-7-15(8)11/h5-6H,1-4,7H2 |
Clave InChI |
GTGZNNFPMCVGMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=NC=CN=C3C(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)

![Thieno[2,3-b]furan](/img/structure/B14668842.png)




![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
